AN3199
Overview
Description
AN3199 is a selective inhibitor of phosphodiesterase 4 (PDE4) with an inhibitory concentration (IC50) of 94.5 nanomolar . This compound is primarily used for research purposes, particularly in the study of inflammation-associated diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of AN3199 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of this compound.
Introduction of functional groups: Functional groups are introduced through various chemical reactions, such as nucleophilic substitution or electrophilic addition.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and equipment.
Chemical Reactions Analysis
AN3199 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AN3199 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on various biochemical pathways.
Biology: In biological research, this compound is used to investigate the role of phosphodiesterase 4 in cellular processes and signaling pathways.
Mechanism of Action
AN3199 exerts its effects by selectively inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP in cells, leading to various downstream effects. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway, which regulates numerous cellular processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
AN3199 is unique in its high selectivity for phosphodiesterase 4 compared to other similar compounds. Some similar compounds include:
Rolipram: Another selective inhibitor of phosphodiesterase 4, but with different pharmacokinetic properties.
Roflumilast: A phosphodiesterase 4 inhibitor used clinically for the treatment of COPD.
Cilomilast: Another phosphodiesterase 4 inhibitor with potential therapeutic applications.
Compared to these compounds, this compound has a higher selectivity for phosphodiesterase 4 and a different pharmacokinetic profile, making it a valuable tool for research purposes .
Properties
IUPAC Name |
butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO5/c1-2-3-8-22-17(20)12-4-7-16(19-10-12)24-14-5-6-15-13(9-14)11-23-18(15)21/h4-7,9-10,21H,2-3,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLLSAUQIAPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)OCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.